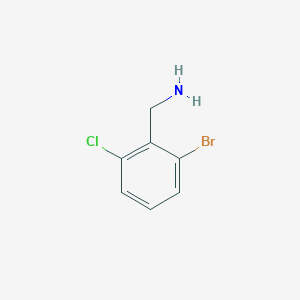
(2-Bromo-6-chlorophenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Bromo-6-chlorophenyl)methanamine” is a chemical compound with the CAS number 1261471-96-8 . It is used in various scientific and industrial applications .
Molecular Structure Analysis
The molecular structure of “(2-Bromo-6-chlorophenyl)methanamine” is represented by the linear formula C7H7BrClN . The InChI code for this compound is 1S/C7H7BrClN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H,4,10H2 .Aplicaciones Científicas De Investigación
Photochemical Decomposition of Polybrominated Diphenyl Ethers
Researchers investigated the photochemical degradation of Polybrominated Diphenyl Ethers (PBDEs), focusing on their environmental fate due to their bioaccumulating properties. The study found that the degradation rate of PBDEs decreases with fewer bromine substituents and varies with the solvent used, highlighting the importance of understanding PBDE characteristics for environmental protection (Eriksson et al., 2004).
Degradation Products of Benzophenone-3 in Seawater Pools
Another study focused on the transformation products of Oxybenzone (benzophenone-3) in chlorinated seawater swimming pools. The research emphasized the formation of more toxic brominated disinfection byproducts, underlining the significance of identifying and understanding these byproducts for health and safety reasons (Manasfi et al., 2015).
Synthesis and Antioxidant Properties of Bromophenols
The synthesis of bromophenols and their derivatives was explored, revealing their potential antioxidant properties. This study illustrates the application of bromine in synthesizing compounds with beneficial biological activities, potentially useful in pharmaceuticals and health-related fields (Çetinkaya et al., 2012).
Bromination of Organic Compounds
Research on the bromination of organic compounds, such as 2,3-diarylcyclopent-2-en-1-ones, explores the selective introduction of bromine atoms into specific positions within organic molecules. This study contributes to the understanding of chemical reactivity and the synthesis of novel organic compounds (Shirinian et al., 2012).
Mecanismo De Acción
Target of Action
Similar compounds such as methenamine have been shown to target urinary tract infections
Mode of Action
It is known that bromine and chlorine substituents on phenyl rings can influence the reactivity of the compound The presence of these halogens might enhance the compound’s ability to interact with its targets
Biochemical Pathways
Compounds with similar structures have been involved in various biochemical reactions . For instance, bromine-containing compounds are known to participate in elimination reactions . More research is needed to determine the exact biochemical pathways influenced by (2-Bromo-6-chlorophenyl)methanamine.
Pharmacokinetics
It is known that the compound’s molecular weight is 220494179964066 , which might influence its pharmacokinetic properties
Result of Action
Similar compounds have been shown to produce antibacterial activity
Action Environment
It is known that the compound should be stored in a refrigerator , suggesting that temperature might affect its stability
Propiedades
IUPAC Name |
(2-bromo-6-chlorophenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H,4,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIMYEQDLUIZAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CN)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(sec-butylthio)-3-(4-fluorophenyl)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2850010.png)
![2-(butan-2-ylsulfanyl)-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2850011.png)
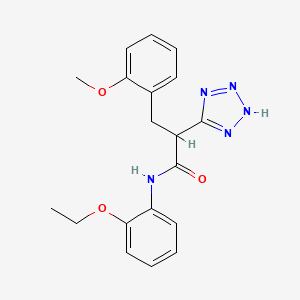
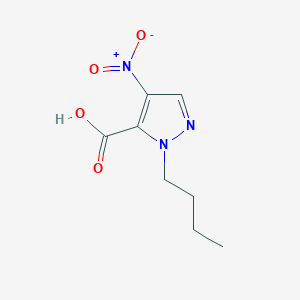
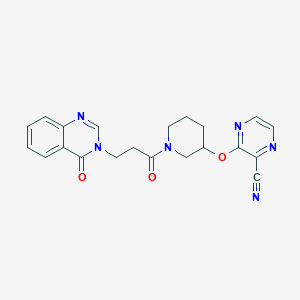
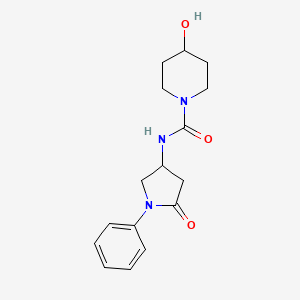
![4-(benzofuran-2-carbonyl)-5-(4-(dimethylamino)phenyl)-3-hydroxy-1-(6-methylbenzo[d]thiazol-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B2850018.png)

![4-chloro-N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)benzamide](/img/structure/B2850020.png)
![2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2850022.png)
![2-(2-Cyclopropyl-6-methylpyrimidin-4-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2850023.png)
![2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2850024.png)
